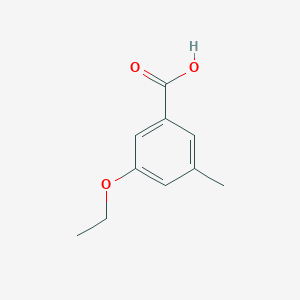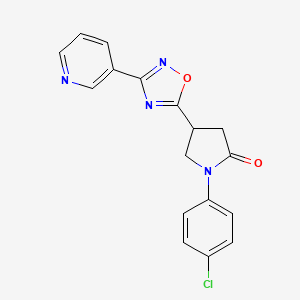![molecular formula C21H17N5O2 B2542017 7-(3,4-ジヒドロイソキノリン-2(1H)-イル)-3-フェニルピリミド[4,5-d]ピリミジン-2,4(1H,3H)-ジオン CAS No. 1396844-20-4](/img/structure/B2542017.png)
7-(3,4-ジヒドロイソキノリン-2(1H)-イル)-3-フェニルピリミド[4,5-d]ピリミジン-2,4(1H,3H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention due to its unique structural properties and potential applications in various fields of science and industry. Its structure combines elements of isoquinoline and pyrimidine, making it a valuable subject for research and development.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a precursor for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and kinetics.
Biology
Biologically, the compound may exhibit interesting bioactivity, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, research into this compound's potential as a therapeutic agent is ongoing, with investigations into its efficacy against various diseases.
Industry
Industrial applications include its use as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and dyes.
作用機序
Target of Action
Compounds with similar structures have been found to inhibit aldo-keto reductase akr1c3 , a key enzyme involved in steroid hormone metabolism and a target of interest in both breast and prostate cancer .
Mode of Action
Similar compounds have been shown to bind to their target enzyme in a specific manner . For instance, the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Inhibition of akr1c3 can affect the metabolism of steroid hormones, which can have downstream effects on various cellular processes, including cell proliferation and differentiation .
Result of Action
Inhibition of akr1c3 can potentially disrupt the balance of steroid hormones in cells, which could affect cell proliferation and differentiation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves a multi-step process that includes the formation of the isoquinoline and pyrimidine rings, followed by their subsequent fusion. Commonly used reagents include amines, aldehydes, and various catalysts under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable procedures, such as batch or continuous-flow synthesis, to meet high demand. The choice of method depends on factors like cost, efficiency, and environmental impact.
化学反応の分析
Types of Reactions
7-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is known to undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate.
Reduction: : Sodium borohydride is often used for reduction reactions.
Substitution: : This compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include acids, bases, and organic solvents, with reaction conditions tailored to achieve optimal yields and selectivity. Temperatures often range from room temperature to moderate heating, depending on the reaction type.
Major Products
The major products of these reactions vary based on the reagents and conditions used. For instance, oxidation might yield hydroxyl derivatives, while reduction could produce amine derivatives.
類似化合物との比較
Compared to other similar compounds, 7-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of structural motifs and reactivity. Similar compounds include:
Isoquinoline derivatives
Pyrimidine derivatives
Other fused ring systems
Each of these compounds shares some structural or functional similarities but differs in specific properties and applications, highlighting the unique potential of 7-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.
Does this level of detail work for you? Let me know if there's anything specific you'd like to dive deeper into.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-19-17-12-22-20(25-11-10-14-6-4-5-7-15(14)13-25)23-18(17)24-21(28)26(19)16-8-2-1-3-9-16/h1-9,12H,10-11,13H2,(H,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXUKHFPHPUPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)NC(=O)N(C4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2541936.png)
![7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2541937.png)
![(Z)-ethyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2541938.png)
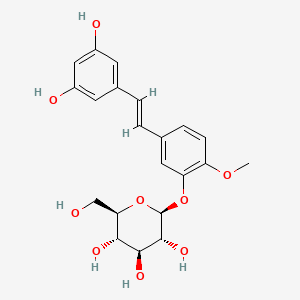
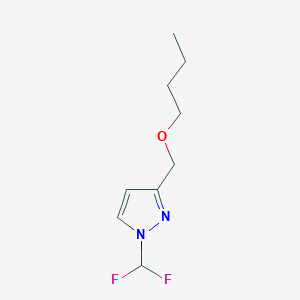
![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541941.png)
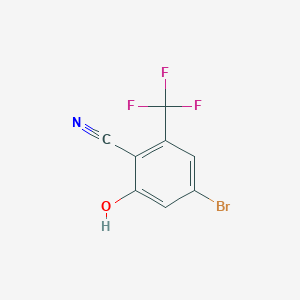
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2541944.png)
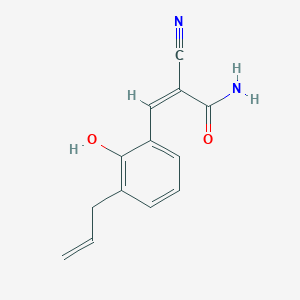
![4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2541949.png)
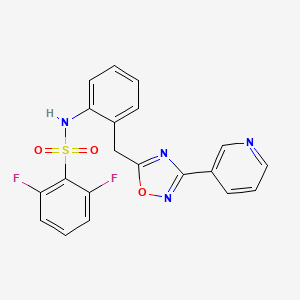
![3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2541952.png)
